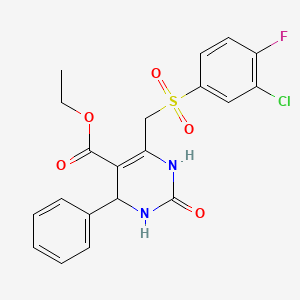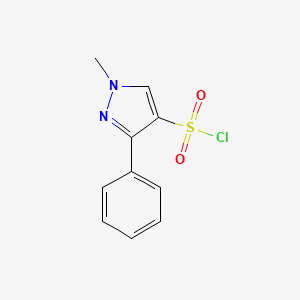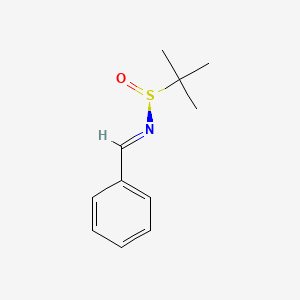
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide (CTPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CTPP is a piperazine derivative that has shown promising results in various biochemical and physiological experiments.
作用機序
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves its binding to dopamine D3 and serotonin receptors, which leads to the inhibition of their activity. The inhibition of dopamine D3 and serotonin receptors results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to decrease the release of serotonin in the dorsal raphe nucleus, which is involved in mood regulation.
実験室実験の利点と制限
The advantages of using N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments include its high purity, stability, and specificity for dopamine D3 and serotonin receptors. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied and optimized for its use in various scientific research applications. The limitations of using N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide, including its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also shown potential as a tool for studying the role of dopamine D3 and serotonin receptors in various physiological and biochemical processes. Further studies are needed to determine the safety and efficacy of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in vivo and its potential use as a therapeutic agent.
In conclusion, N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method has been extensively studied and optimized, and its mechanism of action and biochemical and physiological effects have been well characterized. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 3-mercapto-1,2,4-thiadiazole with 1-benzyl-4-(2-chloroethyl)piperazine in the presence of triethylamine. The resulting product is then reacted with 3-cyanopropanoyl chloride to yield N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis method of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied and optimized to yield high purity and yield.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use as a dopamine D3 receptor antagonist, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential use as a serotonin receptor antagonist, which is involved in various physiological processes such as mood regulation, appetite, and sleep.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c19-14-18(7-13-24-15-18)20-17(23)6-8-21-9-11-22(12-10-21)16-4-2-1-3-5-16/h1-5H,6-13,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZYPURWBUOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)

![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)

